

Spectroscopic Analysis of Ethyl 5-bromo- valerate: A Technical Overview

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Compound of Interest

Compound Name: *Ethyl 5-bromo-
valerate*

Cat. No.: *B130320*

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This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-bromo-
valerate** (CAS No. 14660-52-7), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **Ethyl 5-bromo-
valerate** are presented below.

1.1. ^1H NMR Data

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 5-bromo-
valerate**

Assignment	Chemical Shift (δ) in ppm
-O-CH ₂ -CH ₃	4.136
Br-CH ₂ -	3.422
-C(=O)-CH ₂ -	2.342
Br-CH ₂ -CH ₂ -	1.91
-CH ₂ -CH ₂ -CH ₂ -	1.79
-O-CH ₂ -CH ₃	1.261
Solvent: CDCl ₃ , Frequency: 399.65 MHz[1]	

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 5-bromo-*valerate***

Assignment	Chemical Shift (δ) in ppm
-C=O	172.8
-O-CH ₂ -	60.5
Br-CH ₂ -	33.1
-C(=O)-CH ₂ -	32.8
Br-CH ₂ -CH ₂ -	32.0
-CH ₂ -CH ₂ -CH ₂ -	23.8
-O-CH ₂ -CH ₃	14.2
Solvent: CDCl ₃	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Ethyl 5-bromo-*valerate***

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1735 cm ⁻¹	C=O (Ester) stretch
~1180 cm ⁻¹	C-O (Ester) stretch
~2950 cm ⁻¹	C-H (Alkyl) stretch
~650 cm ⁻¹	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for **Ethyl 5-bromo-*valerate***

m/z	Relative Intensity (%)	Proposed Fragment
209/211	Low	[M] ⁺ (Molecular Ion with Br isotopes)
163/165	17.0 / 16.3	[M - C ₂ H ₅ O] ⁺
135/137	15.5 / 14.6	[Br(CH ₂) ₄] ⁺
129	22.1	[M - Br] ⁺
101	100.0	[C ₂ H ₅ OOC(CH ₂) ₂] ⁺
83	23.1	[C ₆ H ₁₁] ⁺
55	80.1	[C ₄ H ₇] ⁺
Ionization Method: Electron Ionization (75 eV)[2]		

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

1. NMR Sample Preparation and Acquisition:

- Sample Preparation: Approximately 10-20 mg of **Ethyl 5-bromo-¹valerate** is dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons.[4] Standard pulse programs are used for both one-dimensional ^1H and ^{13}C acquisitions.

2. IR Spectrum Acquisition:

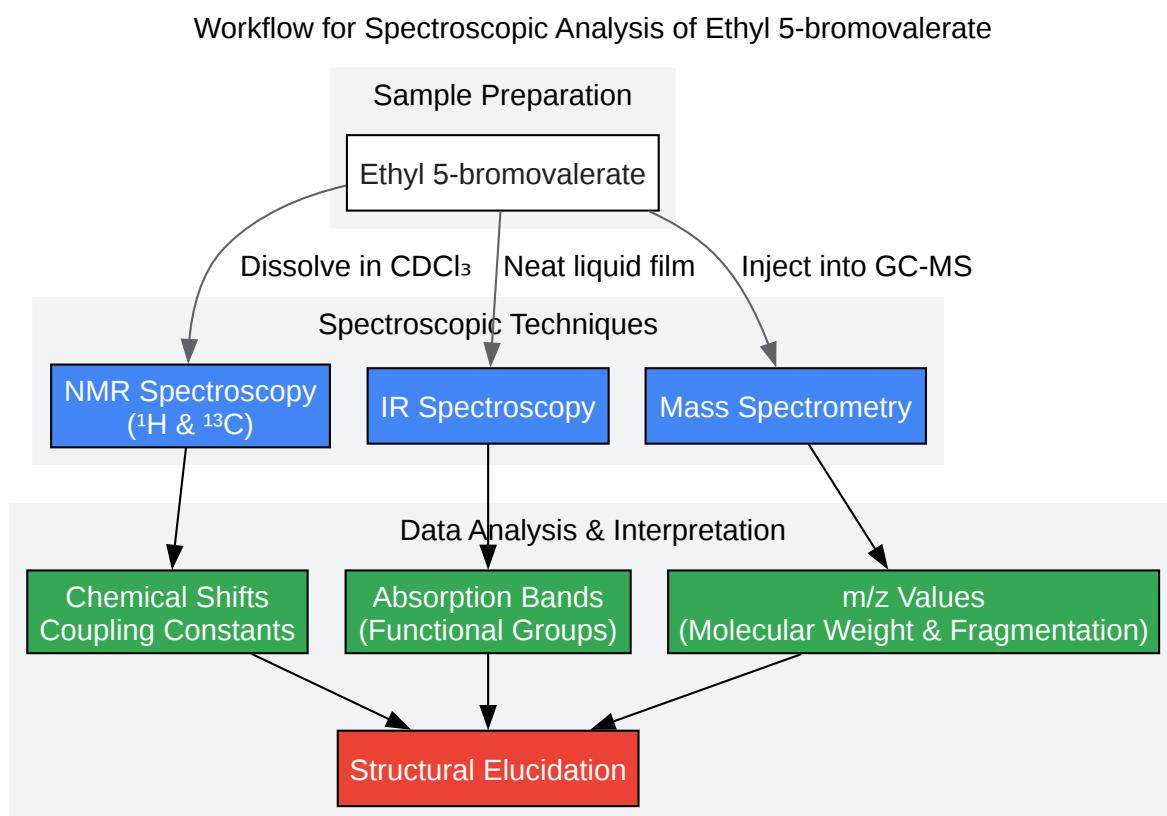
- Sample Preparation: As **Ethyl 5-bromo-¹valerate** is a liquid at room temperature, the IR spectrum can be obtained using the neat technique. A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Fourier-transform infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly on the crystal surface.
- Data Acquisition: The spectrum is recorded against a background of air. A typical scan range is $4000\text{-}400\text{ cm}^{-1}$.

3. Mass Spectrum Acquisition:

- Sample Preparation and Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.[6]
- Data Acquisition: The mass spectrum is obtained using an Electron Ionization (EI) source. The molecules are bombarded with electrons at an energy of 70 eV. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[2][6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 5-bromo-²valerate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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